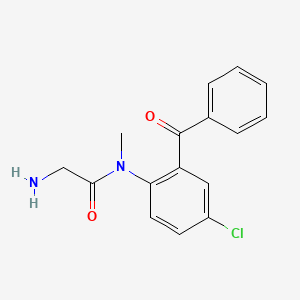

2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide

Description

2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide (CAS: 36020-94-7) is a benzodiazepine-related compound with the molecular formula C₁₆H₁₅ClN₂O₂ and a molecular weight of 302.76 g/mol . It is recognized as a degradation product or impurity in diazepam and nordiazepam synthesis pathways . Structurally, it features:

- A 2-benzoyl-4-chlorophenyl group.

- An N-methylated acetamide backbone with an amino substituent. This compound is critical in pharmaceutical quality control due to its role in stability studies of benzodiazepines .

Properties

IUPAC Name |

2-amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2/c1-19(15(20)10-18)14-8-7-12(17)9-13(14)16(21)11-5-3-2-4-6-11/h2-9H,10,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJSGBKPXYZTRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508759 | |

| Record name | N-(2-Benzoyl-4-chlorophenyl)-N-methylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36020-94-7 | |

| Record name | N-(2-Benzoyl-4-chlorophenyl)-N-methylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution with Sodium Hydride and Methyl Iodide

- Alkylation : 5-Chloro-2-(methylamino)benzophenone (10 mmol) is dissolved in anhydrous DMF. Sodium hydride (1.2 eq) is added at 0–5°C, followed by methyl iodide (1.5 eq).

- Reaction : The mixture is stirred at room temperature for 5 hours.

- Workup : The product is extracted with ethyl acetate, washed with brine, and purified via silica column chromatography (hexane/ethyl acetate, 9:1).

Yield : 86–91%

Key Advantage : High reproducibility and scalability for industrial production.

Flow Reactor-Based Synthesis

- Continuous Flow : A solution of 5-chloro-2-(methylamino)benzophenone in 2-methyltetrahydrofuran and chloroacetyl chloride in dichloromethane is fed into a flow reactor at 90°C.

- Pressure Control : Maintained at 100 psi using a back-pressure regulator.

- Quenching : The output is collected in saturated NaHCO₃, and the organic layer is dried over Na₂SO₄.

Yield : 99%

Key Advantage : Enhanced efficiency and reduced reaction time.

Acylation of 2-Amino-4-Chlorobenzophenone

- Acylation : 2-Amino-4-chlorobenzophenone reacts with chloroacetyl chloride in pyridine under reflux for 18 hours.

- Methylation : The intermediate is treated with sodium hydride and methyl iodide in DMF.

- Purification : Recrystallization from ethyl acetate/hexane yields the final product.

Yield : 73–78%

Challenge : Requires strict anhydrous conditions to avoid hydrolysis.

Industrial vs. Laboratory-Scale Methods

Industrial Production

Laboratory-Scale Synthesis

- Batch Reactors : Smaller-scale reactions (1–10 mmol) using silica purification.

- Microwave Assistance : Reduces reaction times for acylation steps.

Comparative Analysis of Methods

Optimization Strategies

Solvent Selection

Temperature Control

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups. Common reagents for substitution reactions include halogens and alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of oxidized derivatives with altered functional groups.

Reduction: Formation of reduced derivatives with modified functional groups.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide

- Molecular Formula : C₁₅H₁₃ClN₂O₂

- Molecular Weight : 288.1 Da

- Key Differences: Lacks the N-methyl group on the acetamide nitrogen. Formed via acid-catalyzed degradation of nordiazepam, with reversible equilibrium under certain conditions .

- Stability: Less stable than the N-methylated variant; reverts to nordiazepam during solid-phase extraction (SPE) .

Oxazepam Impurity 12 (2-Amino-N-(2-benzoyl-4-chlorophenyl)-2-hydroxyacetamide)

N-(2-Benzoyl-4-chlorophenyl)-2-((1,1-diethyl-2-propynyl)amino)-N-methylacetamide Monohydrochloride

Designed Anticonvulsant Acetamide Derivatives

- Compound A: 2-acetamido-2-((3-amino-4-vinylphenyl)amino)-N-benzyl-N-methylacetamide.

- Compound B: 2-acetamido-N-benzyl-2-((2,3-diamino-4-isopropylphenyl)amino)-N-methylacetamide.

- Key Differences: Additional aromatic amino and vinyl/isopropyl substituents. Higher binding affinities (ΔG = -13.89 to -14.15 kcal/mol) compared to simpler acetamides .

Structural and Functional Analysis

Table 1: Comparative Data for Key Acetamide Derivatives

Pharmacological and Industrial Relevance

- Pharmaceutical Impurities : The target compound and its analogs are critical in assessing drug stability and safety profiles. For example, its presence in diazepam formulations requires strict regulatory control .

- Anticonvulsant Potential: Designed derivatives () demonstrate improved binding affinities, suggesting structural modifications enhance therapeutic efficacy .

Biological Activity

2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features an amino group, a benzoyl moiety, and a chlorophenyl group linked to an acetamide backbone. Its molecular formula is C₁₅H₁₄ClN₃O, with a molecular weight of approximately 325.2 g/mol. The presence of chlorinated groups enhances its reactivity and potential interactions within biological systems.

Research indicates that this compound interacts with specific molecular targets in biological systems. It is believed to modulate neurotransmitter receptors, which can affect neuronal signaling pathways. This interaction suggests potential therapeutic effects in neurological disorders such as epilepsy, Alzheimer’s disease, and Parkinson’s disease.

Antinflammatory and Analgesic Effects

Studies have shown that compounds structurally related to this compound exhibit significant anti-inflammatory and analgesic properties. For instance, research indicates that similar compounds can reduce inflammation and pain with minimal gastric irritation compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

| Activity | Effect | Comparison |

|---|---|---|

| Anti-inflammatory | Significant reduction | Similar to indomethacin |

| Analgesic | Pain relief | Lower gastric irritation |

CNS Activity

The compound's structural similarities to benzodiazepines suggest it may also possess central nervous system (CNS) activity. This activity could be attributed to its potential binding to peripheral benzodiazepine receptors (PBR), which are distinct from traditional benzodiazepine receptors. Such interactions may lead to anxiolytic or sedative effects, warranting further investigation into its use as a therapeutic agent for anxiety disorders.

Case Studies and Research Findings

- Anti-inflammatory Study : A study demonstrated that this compound exhibits anti-inflammatory effects comparable to indomethacin but with significantly reduced side effects in animal models. The study highlighted the compound's ability to inhibit platelet aggregation while minimizing gastric irritation .

- Neuropharmacological Research : In vitro studies have shown that the compound can modulate neurotransmitter systems, indicating potential applications in treating neurological disorders. The modulation of GABAergic and glutamatergic signaling pathways was particularly noted, suggesting a dual mechanism that could enhance its therapeutic profile.

- Synthesis and Characterization : The synthesis of this compound typically involves reactions between commercially available amino acids and benzoyl derivatives under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized product, facilitating further biological testing .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide, and how can reaction efficiency be quantified?

- Methodological Answer : The compound can be synthesized via amide coupling reactions using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base . Reaction efficiency should be quantified using HPLC or LC-MS to monitor intermediate formation and purity. Kinetic studies (e.g., rate constants under varying temperatures) and yield optimization via Design of Experiments (DoE) are recommended .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : Use , , and 2D NMR (COSY, HSQC) to resolve aromatic proton environments and confirm methyl/amide group positions .

- X-ray Crystallography : Slow evaporation in methylene chloride or ethanol yields single crystals for unambiguous structural determination, as demonstrated in related N-substituted acetamides .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm) and amine (N–H, ~3300 cm) functional groups .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact (H313/H333 hazards) .

- Store in airtight containers under inert gas (N) at 2–8°C to prevent degradation. Monitor stability via accelerated aging studies (40°C/75% RH for 6 weeks) .

Advanced Methodological Considerations

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological activity?

- Methodological Answer :

- Perform docking studies (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., kinase enzymes) to predict binding affinities .

- Use DFT calculations (Gaussian, ORCA) to optimize geometry, assess frontier molecular orbitals, and predict reactivity .

- Validate predictions with in vitro assays (e.g., enzyme inhibition IC) and correlate with computed parameters (e.g., LogP, polar surface area) .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer :

- Dynamic NMR : Investigate conformational flexibility in solution (e.g., restricted rotation of amide groups) that may explain discrepancies between solid-state (XRD) and solution (NMR) structures .

- Variable-Temperature XRD : Analyze thermal motion parameters to identify disordered regions or polymorphic transitions .

- Cross-Validation : Compare computational (DFT-optimized) geometries with experimental data to reconcile bond length/angle variations .

Q. How can reaction conditions be optimized to minimize by-products in large-scale synthesis?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow reactors with immobilized catalysts (e.g., EDC on polymer support) to improve mixing and reduce side reactions .

- In-Line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction progression and adjust parameters in real time .

- Green Solvent Screening : Test biodegradable solvents (e.g., cyclopentyl methyl ether) via Hansen solubility parameters to enhance yield while reducing environmental impact .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill equation models (GraphPad Prism, R) to calculate EC/IC values and assess cooperativity .

- ANOVA with Post Hoc Tests : Compare multiple derivatives’ efficacy across cell lines (e.g., pIC values in cancer vs. normal cells) .

Q. How can crystallization conditions be systematically screened for polymorph control?

- Methodological Answer :

- High-Throughput Crystallization : Use 96-well plates with varying solvent mixtures (e.g., DCM:MeOH ratios) and anti-solvents to identify polymorph-specific conditions .

- Synchrotron XRD : Resolve subtle structural variations between polymorphs and correlate with thermodynamic stability (via DSC/TGA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.